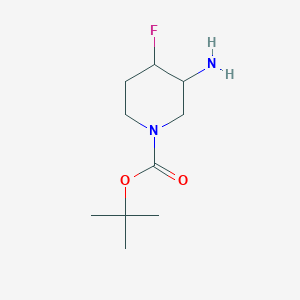

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJEFDRBTZVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate: A Key Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer drug-like characteristics to molecules[1]. The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tactic in modern drug discovery. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets[2][3]. This often leads to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects[4][5].

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a chiral fluorinated piperidine derivative, has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents[1][4]. Its trifunctional nature, featuring a protected amine, a free amine, and a fluorine atom on a conformationally restricted ring, provides medicinal chemists with a powerful tool to explore chemical space and optimize drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this important intermediate, offering insights into the rationale behind the experimental choices and detailing the analytical techniques required for its unambiguous identification.

Part 1: Synthesis of this compound

The synthesis of this compound presents several stereochemical challenges. The relative and absolute stereochemistry of the amino and fluoro substituents significantly impacts the biological activity of the final drug molecule. Consequently, various stereoselective synthetic strategies have been developed.

Synthetic Strategy 1: Stereoselective Hydrogenation of Fluoropyridine Precursors

One of the most efficient and scalable approaches to fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors[5][6]. This method avoids the often challenging direct fluorination of a pre-formed piperidine ring.

The general workflow for this approach is as follows:

Caption: A generalized workflow for the synthesis of fluorinated piperidines via hydrogenation.

Detailed Protocol:

A common precursor for this synthesis is a suitably substituted 3-fluoropyridine. The pyridine ring is first activated towards reduction, often by N-alkylation or N-oxidation. Subsequent hydrogenation, typically using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous rhodium-based catalyst, yields the desired piperidine ring with a high degree of stereocontrol[1][6]. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and preventing hydrodefluorination[6].

Step-by-Step Experimental Protocol (Illustrative Example for a cis-isomer):

-

N-Benzylation of 3-Fluoro-4-aminopyridine: To a solution of 3-fluoro-4-aminopyridine in a suitable solvent such as acetonitrile, is added benzyl bromide. The reaction mixture is heated to reflux to afford the corresponding N-benzylpyridinium salt. The salt is then isolated by filtration upon cooling.

-

Hydrogenation: The N-benzylpyridinium salt is dissolved in methanol and subjected to hydrogenation in the presence of a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. The reaction is typically carried out at elevated pressure and temperature to ensure complete reduction of the pyridine ring.

-

Boc Protection: Following hydrogenation, the resulting piperidine is protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

-

Debenzylation: The N-benzyl group is removed by hydrogenolysis, again using a palladium catalyst. This step selectively cleaves the benzyl group, leaving the Boc protecting group intact.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel to afford the desired stereoisomer.

Rationale for Experimental Choices:

-

N-alkylation: Activation of the pyridine ring by N-alkylation facilitates the hydrogenation by lowering the aromatic stabilization energy.

-

Palladium Catalyst: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of aromatic rings and for hydrogenolysis.

-

Boc Protection: The Boc group is a robust protecting group for amines that is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. This allows for selective manipulation of other functional groups in the molecule.

Synthetic Strategy 2: Ring Expansion of Chiral Prolinol Derivatives

An alternative and elegant approach to enantiomerically pure fluorinated piperidines involves the ring expansion of readily available chiral prolinol derivatives[3]. This method offers excellent stereocontrol, as the stereochemistry of the final product is dictated by the stereochemistry of the starting prolinol.

The key step in this synthesis is a fluorine-driven ring expansion, often mediated by a reagent like diethylaminosulfur trifluoride (DAST)[3].

Part 2: Characterization of this compound

The unambiguous characterization of this compound is essential to confirm its structure, purity, and stereochemistry. A combination of spectroscopic techniques is employed for this purpose.

Caption: A typical workflow for the characterization of the title compound.

Spectroscopic Data Summary:

| Technique | Parameter | Typical Data and Interpretation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets between 1.5 and 4.0 ppm), and the amino group protons (a broad singlet). The coupling constants between the fluorine and adjacent protons are particularly informative for stereochemical assignment. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the Boc carbonyl (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the piperidine ring carbons. The carbon bearing the fluorine atom will appear as a doublet due to C-F coupling. |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance, the chemical shift of which is dependent on the stereochemistry (axial vs. equatorial) of the fluorine atom. |

| Mass Spec. | m/z | The electrospray ionization (ESI) mass spectrum will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound (C₁₀H₁₉FN₂O₂; MW: 218.27)[7][8]. |

| IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for the N-H stretch of the amino group (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C-F stretch. |

Self-Validating Protocol for Characterization:

A self-validating characterization protocol involves the correlation of data from multiple analytical techniques. For instance, the stereochemistry suggested by the coupling constants in the ¹H NMR spectrum should be consistent with the chemical shift observed in the ¹⁹F NMR spectrum. Furthermore, the molecular formula derived from high-resolution mass spectrometry must align with the structures proposed by NMR and IR spectroscopy.

Conclusion: Enabling the Future of Drug Discovery

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic use allows for the fine-tuning of the physicochemical properties of drug candidates, ultimately leading to the development of safer and more effective medicines[4][5]. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules. As the demand for novel therapeutics continues to grow, the importance of such key fluorinated intermediates will undoubtedly increase, paving the way for the next generation of innovative drugs.

References

- Glorius, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

-

MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

- Glorius, F., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.

-

PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

- Verniest, G., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.

-

ResearchGate. (2021). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

- Kiss, L., et al. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry.

-

ResearchGate. (2015). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]

- Royal Society of Chemistry. (2013).

-

JYX. (n.d.). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

SciELO México. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate [myskinrecipes.com]

- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 57415840 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a versatile building block in modern medicinal chemistry. As drug discovery programs increasingly leverage fluorination to optimize molecular properties, a deep understanding of such scaffolds is paramount. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices for characterizing this molecule. It provides detailed, self-validating protocols for essential analytical procedures and contextualizes the importance of key parameters like pKa and lipophilicity in the drug development pipeline.

Introduction: The Strategic Role of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, valued for its conformational properties and ability to engage with biological targets.[1] The strategic introduction of a fluorine atom, as seen in this compound, is a deliberate tactic to modulate key molecular attributes. Fluorine's high electronegativity can alter the basicity (pKa) of the proximal amino group, which in turn influences target binding, selectivity, and pharmacokinetic properties like membrane permeability and metabolic stability.[1] This guide focuses on the non-stereospecific entity and its isomers, providing a foundational understanding for researchers utilizing this scaffold.

Molecular Identity and Core Properties

The fundamental identity of this compound is established by its structure and basic molecular data. It is critical to recognize that this compound exists as multiple stereoisomers (e.g., cis/trans diastereomers, each as a pair of enantiomers), and while this guide addresses the general structure, properties can vary between specific isomers.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1334414-00-4 | [2] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2][3] |

| Molecular Weight | 218.27 g/mol | [3][4] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)N |[2] |

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments | Source |

|---|---|---|---|

| Appearance | Off-white to yellow solid | Based on vendor data for related isomers. | N/A |

| Boiling Point | 285.6 ± 40.0 °C | Predicted value. | [1] |

| Density | 1.11 ± 0.1 g/cm³ | Predicted value. | [1] |

| pKa | 8.88 ± 0.40 | Predicted value for the primary amine. | N/A |

| Solubility | Soluble in common organic solvents (e.g., Methanol) | Qualitative assessment. | [5] |

| Storage | 2-8°C, sealed, dry, light-proof | Standard for aminopiperidine derivatives. |[1] |

Analytical Characterization: Protocols and Interpretation

Verifying the identity, purity, and structure of the compound is the foundational step in any research endeavor. The following protocols are designed to be self-validating systems for comprehensive characterization.

Caption: A standard workflow for the complete characterization of a research compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. For this molecule, a suite of experiments is necessary. ¹H NMR confirms the proton environment, ¹³C NMR verifies the carbon backbone, and crucially, ¹⁹F NMR provides direct evidence of the fluorine atom's presence and electronic environment.[6][7]

Protocol: Multi-nuclear NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is appropriate for the sample's solubility.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

Expected Signals: A sharp singlet around 1.4 ppm integrating to 9H (the tert-butyl group), a series of complex multiplets in the 1.8-4.7 ppm range for the piperidine ring protons, and a broad singlet for the -NH₂ protons.[5]

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Resonances for the quaternary and methyl carbons of the Boc group, and four distinct signals for the piperidine ring carbons. The carbon attached to fluorine will appear as a doublet due to ¹J-CF coupling.

-

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Signal: A single resonance. Its chemical shift provides information about the fluorine's electronic environment.[8]

-

-

2D NMR (Optional but Recommended): Run COSY (¹H-¹H) and HSQC (¹H-¹³C) experiments to definitively assign proton and carbon signals and confirm the connectivity of the piperidine ring.

Mass Spectrometry (MS)

Trustworthiness: MS provides a rapid and accurate confirmation of the molecular weight, serving as a primary identity check.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Interpretation: Look for the protonated molecular ion [M+H]⁺.

-

Expected m/z: Given the exact mass of 218.14 Da for C₁₀H₁₉FN₂O₂, the expected m/z for the [M+H]⁺ ion is approximately 219.15.[4]

-

Physicochemical Properties in the Context of Drug Discovery

The ultimate utility of this building block lies in how its properties translate to a final drug candidate. Understanding the "why" behind these parameters is crucial for rational drug design.[9]

Acidity Constant (pKa): The Arbiter of Ionization

The pKa of the primary amino group is arguably its most critical physicochemical parameter. It dictates the proportion of the molecule that is ionized at a given pH.[10] The predicted pKa of ~8.88 suggests that at physiological pH (7.4), a significant portion of the amine will exist in its protonated, cationic form.

Causality: This ionization state is a double-edged sword. The positive charge can form crucial ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a target protein's active site. However, high ionization reduces lipophilicity, which can hinder the molecule's ability to cross cell membranes via passive diffusion.[9]

Caption: Impact of pKa on the compound's ionization state at physiological pH.

Protocol: pKa Determination by Potentiometric Titration

-

Calibration: Calibrate a pH meter with standard buffers (pH 4, 7, 10).[11]

-

Sample Preparation: Prepare a ~1 mM solution of the compound in water or a co-solvent system if solubility is low. Maintain constant ionic strength with a background electrolyte (e.g., 0.15 M KCl).[11]

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by making incremental additions of a standardized titrant (e.g., 0.1 M HCl).

-

Data Analysis: Record the pH after each addition. Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12]

Lipophilicity (LogP/LogD): The Key to Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is measured as the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like this one, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more relevant.[13]

Protocol: LogD Determination by the Shake-Flask Method

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.[14]

-

Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffered aqueous phases.[15]

-

Equilibration: Seal the vial and shake gently for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS or ¹⁹F NMR).[14][16]

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Safety, Handling, and Stability

Trustworthiness: Proper handling ensures experimental integrity and user safety.

-

Safety: Isomers of this compound are classified as harmful if swallowed and cause skin and eye irritation.[17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture to prevent degradation.[1]

-

Stability: The tert-butoxycarbonyl (Boc) protecting group is stable to basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). This lability is often exploited in multi-step syntheses but must be considered when planning experiments or formulations.

Conclusion

This compound is more than a collection of atoms; it is a carefully designed tool for medicinal chemists. Its physicochemical properties—particularly the interplay between the basicity of the amino group and the lipophilicity imparted by the fluorine and Boc groups—are central to its function. By employing the rigorous analytical protocols detailed in this guide, researchers can ensure the quality of their starting material and make informed decisions in the design of next-generation therapeutics. The true value of this building block is realized not just by knowing its properties, but by understanding how to measure, interpret, and manipulate them to achieve a desired therapeutic outcome.

References

Sources

- 1. (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate [myskinrecipes.com]

- 2. This compound | CAS:1334414-00-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate - CAS:907544-20-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 57415840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. ijirss.com [ijirss.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

Stereoisomers of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate: A Guide to Synthesis, Conformation, and Chiral Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of marketed pharmaceuticals.[1] The strategic introduction of fluorine atoms can profoundly modulate a molecule's physicochemical properties, such as basicity (pKa), metabolic stability, and membrane permeability.[1][2] When these two features are combined in a molecule like tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, the resulting stereoisomers present unique challenges and opportunities in drug design. This guide provides an in-depth exploration of the stereoisomers of this valuable building block, focusing on stereoselective synthesis strategies, the critical role of conformational analysis, and robust analytical methods for chiral separation and characterization.

Introduction: The Strategic Value of Fluorinated Piperidines

In drug discovery, controlling molecular properties is paramount. The basicity of the piperidine nitrogen, for instance, can significantly influence a drug candidate's binding affinity, selectivity, and potential for off-target effects like hERG ion channel interactions.[1] Fluorine substitution is a powerful tool for tuning this basicity. The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, a strategy often employed to mitigate cardiovascular safety risks.[1]

However, the true impact of fluorination extends beyond simple inductive effects. The position and stereochemistry of the fluorine atom dictate the molecule's preferred three-dimensional shape, or conformation. In fluorinated piperidines, a fascinating and often counter-intuitive phenomenon is observed: the fluorine atom frequently prefers an axial orientation, despite the potential for steric hindrance.[3][4] This preference is driven by a complex interplay of stabilizing hyperconjugative and electrostatic interactions, such as the charge-dipole interaction between the axial C-F bond and the protonated piperidine nitrogen (N⁺-H).[1][4] Harnessing these specific, stereochemically-defined conformations is a key strategy for designing molecules with enhanced efficacy and optimized pharmacokinetic profiles.

The subject of this guide, this compound, contains two adjacent stereocenters at the C3 and C4 positions. This gives rise to four distinct stereoisomers, grouped into two pairs of enantiomers.

Field-Proven Insights: Causality in Catalyst Selection

The choice of metal and ligand for asymmetric hydrogenation is critical. While both rhodium and ruthenium catalysts can provide high enantioselectivity for the desired syn-diastereomer, a significant side reaction is hydrodefluorination (C-F bond cleavage). [1]

-

Ruthenium Catalysts: Often show a slightly lower propensity for C-F bond cleavage compared to rhodium or iridium systems. [1]The reaction mechanism involves the coordination of the metal to the double bond, followed by hydride transfer. The presence of the proximal protected nitrogen atom can influence the trajectory of this approach.

-

Rhodium Catalysts: Second-generation catalysts, such as those with Carbene-Amino-Carbene (CAAC) ligands, have shown high efficacy and can be optimal for achieving all-cis products, where the fluorine atom adopts the favored axial orientation. [1] The reaction conditions, particularly pH, must be carefully controlled. Lower pH can sometimes exacerbate defluorination byproducts. [1]

Experimental Protocol: Asymmetric Hydrogenation to (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

This protocol is a representative example based on established methodologies. [1][5]

-

Precursor Synthesis: Prepare the fluoro-enamide hydrogenation substrate from 3-fluoro-4-aminopyridine by N-benzoylation, pyridinium salt formation (e.g., with benzyl bromide), and subsequent partial reduction with NaBH₄ in methanol.

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure-rated vessel with the chiral catalyst, for example, a pre-formed [Rh(COD)(CAAC)]BF₄ complex (1 mol%).

-

Hydrogenation Reaction:

-

Add the fluoro-enamide substrate (1.0 eq) dissolved in a degassed solvent such as methanol (MeOH) or dichloromethane (DCM) to the reaction vessel.

-

Seal the vessel, purge with argon, and then pressurize with hydrogen gas (H₂) to 50 bar.

-

Stir the reaction at 40-50°C for 16-24 hours, monitoring for completion by LC-MS.

-

-

Work-up and Deprotection:

-

Carefully vent the hydrogen and purge the vessel with argon.

-

Concentrate the reaction mixture in vacuo.

-

Perform debenzoylation under standard hydrolytic conditions (e.g., HCl/reflux) to yield the free amine.

-

-

Boc Protection:

-

Dissolve the crude amine hydrochloride salt in a suitable solvent (e.g., DCM) with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature for 4 hours.

-

Perform an aqueous workup, extract the organic layer, dry with Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the final product by flash column chromatography on silica gel to yield the title compound. The enantiomeric and diastereomeric purity should be assessed using the analytical methods described below.

Analytical Characterization and Chiral Separation

Rigorous analysis is required to confirm the stereochemical identity and purity of the final product. A combination of chiral chromatography for separation and NMR spectroscopy for structural elucidation is the gold standard.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorse techniques for separating enantiomers. [6][7]The choice between them often depends on throughput needs and solvent usage considerations, with SFC offering faster analysis times and reduced organic solvent consumption. [8] Table 1: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Stationary Phase |

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase. [8] | Robust, widely available, excellent resolution. | Longer run times, higher solvent consumption. | Polysaccharide-based (e.g., cellulose or amylose derivatives on silica). |

| Chiral SFC | Uses a supercritical fluid (e.g., CO₂) as the primary mobile phase with a co-solvent. [6] | Very fast, low organic solvent use, easy sample recovery. | Requires specialized instrumentation. | Same CSPs as HPLC are often compatible. |

| Chiral GC | Separation in the gas phase on a CSP. | High efficiency for volatile compounds. | Requires analyte to be volatile or derivatized. | Cyclodextrin-based capillary columns. |

For this compound, Chiral HPLC or SFC are the most appropriate methods.

Protocol: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: A polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A small amount of an amine additive (e.g., 0.1% Diethylamine, DEA) is crucial to improve peak shape for basic analytes. A typical starting condition is 90:10 Hexane:Isopropanol + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the carbamate chromophore).

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

-

Analysis: Inject 5-10 µL and run the chromatogram. The two enantiomers should resolve into distinct peaks. Calculate the enantiomeric excess using the peak areas: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

NMR Spectroscopy: Confirming Structure and Conformation

NMR is indispensable for confirming the chemical structure and, critically, for determining the relative stereochemistry and conformational preferences of the piperidine ring. [9]¹⁹F NMR is particularly powerful due to its high sensitivity, wide chemical shift range, and the absence of background signals in typical samples. [10][11] Key Diagnostic NMR Data:

The most telling piece of information for determining the fluorine atom's orientation is the coupling constant between the fluorine and the vicinal protons (³JHF). [12]

-

Large Coupling (³JHF ≈ 30-45 Hz): Indicates a diaxial relationship between the fluorine and a vicinal proton. This is strong evidence for an axial fluorine .

-

Small Coupling (³JHF ≈ 5-15 Hz): Indicates an axial-equatorial or equatorial-equatorial relationship, suggesting an equatorial fluorine .

Computational and experimental studies have repeatedly shown that for 3-fluoropiperidinium salts, the conformer with the axial fluorine is significantly favored. [3][12][13]This preference is driven by stabilizing hyperconjugation (σC-H -> σ*C-F) and electrostatic interactions. [12]For the syn diastereomer, this places both the amino and fluoro substituents in an axial orientation in the most stable chair conformation.

Table 2: Expected NMR Data for a syn-Isomer (Axial Conformation)

| Nucleus | Proton | Approx. δ (ppm) | Key Couplings | Implication |

| ¹⁹F | - | ~ -180 to -200 | ddd (doublet of doublet of doublets) | Chemical shift is highly sensitive to the local environment. |

| ¹H | H4 (proton on carbon with F) | ~ 4.5 - 4.8 | ¹JHF ≈ 48-50 Hz (geminal), ³JHFax-ax ≈ 35 Hz | Large ³JHF coupling confirms the axial orientation of both H at C5 and F at C4. |

| ¹H | H3 (proton on carbon with N) | ~ 3.0 - 3.3 | Small couplings to equatorial protons | Consistent with an axial position. |

Conclusion and Outlook

The stereoisomers of this compound are not interchangeable. They are distinct chemical entities with unique three-dimensional structures. The pronounced preference for an axial fluorine conformation, driven by subtle electronic effects, is a key design principle that can be exploited by medicinal chemists to create conformationally rigid scaffolds that present a precise pharmacophore to a biological target. [9] A successful drug development program hinges on the ability to both synthesize these isomers with high stereochemical purity and to verify that purity with robust, validated analytical methods. The combination of asymmetric catalysis for synthesis, chiral chromatography for separation, and detailed NMR analysis for structural and conformational assignment provides the necessary toolkit for researchers to confidently utilize these powerful building blocks in the creation of next-generation therapeutics.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Available at: [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

-

MySkinRecipes. * (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate*. Available at: [Link]

-

ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

-

ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available at: [Link]

-

PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

-

Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2013). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Available at: [Link]

-

PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Available at: [Link]

-

American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

-

ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

-

JYX. Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. Available at: [Link]

-

PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. Available at: [Link]

-

PubMed Central. (2024). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. Available at: [Link]

-

NIH. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Available at: [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

-

Ark Pharma Scientific Limited. This compound. Available at: [Link]

-

CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available at: [Link]

-

RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

-

DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available at: [Link]

-

Royal Society of Chemistry. (2014). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

-

NIH. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Available at: [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

- Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine.

-

NIH. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Available at: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Chiral resolution of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

An In-depth Technical Guide to the Chiral Resolution of tert-Butyl 3-Amino-4-Fluoropiperidine-1-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enantiomerically pure forms of substituted piperidines are crucial building blocks in modern medicinal chemistry. Specifically, chiral 3-amino-4-fluoropiperidine derivatives are featured in a number of promising therapeutic candidates due to the favorable influence of the fluorine atom on metabolic stability and binding affinity. This guide provides a comprehensive overview of the principal methods for the chiral resolution of a key intermediate, this compound. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography (HPLC/SFC). This document is intended to serve as a practical resource for researchers in the pharmaceutical sciences, enabling the efficient and robust production of the desired enantiomerically pure compounds.

Introduction: The Significance of Chiral Fluorinated Piperidines

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of chirality and fluorine substitution can significantly enhance the pharmacological profile of a drug candidate. Fluorine, with its unique electronic properties, can modulate pKa, improve metabolic stability, and enhance binding interactions with target proteins. The stereochemistry of the 3-amino-4-fluoropiperidine core is critical for its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, the development of robust and scalable methods for the preparation of enantiomerically pure this compound is of paramount importance for the advancement of novel therapeutics.

Synthesis of Racemic this compound

A common and practical approach to the synthesis of the racemic starting material involves a multi-step sequence starting from a commercially available piperidone derivative. The following protocol is a representative example.

Protocol 2.1: Synthesis of Racemic this compound

-

Boc-Protection of 4-Piperidone: To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent such as dichloromethane, add triethylamine to neutralize the hydrochloride salt. Subsequently, add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).

-

Fluorination of the α-Position: The resulting N-Boc-4-piperidone can be fluorinated at the α-position using a variety of electrophilic fluorinating agents. A common choice is N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) in the presence of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., -78 °C).

-

Reductive Amination: The intermediate tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is then subjected to reductive amination. This can be achieved using a nitrogen source, such as ammonia or an ammonium salt (e.g., ammonium acetate), and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is typically performed in a protic solvent like methanol.

This synthetic route provides the racemic mixture of cis- and trans-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. The diastereomers can often be separated by standard column chromatography, and the desired diastereomer (often the trans isomer) is then taken forward for chiral resolution.

Diastereomeric Salt Resolution

Classical resolution via diastereomeric salt formation is a time-tested, cost-effective, and scalable method for separating enantiomers.[1] This technique relies on the reaction of the racemic amine with a chiral acid to form two diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[2]

Causality Behind Experimental Choices

The choice of the resolving agent is critical. For basic compounds like our target molecule, chiral carboxylic acids are the resolving agents of choice. Tartaric acid and its derivatives are particularly effective due to their ready availability in both enantiomeric forms and their ability to form well-defined crystalline salts.[2] The solvent system is another crucial parameter; it must provide a significant solubility differential between the two diastereomeric salts. A screening of various solvents is often necessary to identify the optimal conditions.

Protocol 3.1: Resolution with (+)-Di-O,O'-p-toluoyl-D-tartaric Acid ((+)-DTTA)

-

Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of alcohols and water). In a separate flask, dissolve 0.5-1.0 equivalents of (+)-DTTA in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the solution of the racemic amine with stirring. The solution may be heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., to 4 °C) can increase the yield.

-

Isolation and Purification: The crystalline salt is collected by filtration and washed with a small amount of the cold crystallization solvent. The diastereomeric excess (d.e.) of the salt can be determined by NMR or HPLC analysis of the liberated amine.

-

Recrystallization (Optional): If the initial d.e. is not satisfactory, the salt can be recrystallized from the same or a different solvent system to enhance its purity.

-

Liberation of the Free Amine: The resolved diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous basic solution (e.g., saturated sodium bicarbonate). The mixture is stirred until the salt dissolves. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched free amine.

Data Summary

| Parameter | Condition | Rationale |

| Resolving Agent | (+)-Di-O,O'-p-toluoyl-D-tartaric Acid ((+)-DTTA) | Proven efficacy for resolving similar fluorinated piperidines.[2] |

| Stoichiometry | 0.5-1.0 eq. of resolving agent | A sub-stoichiometric amount can sometimes lead to higher diastereomeric excess in the crystalline salt. |

| Solvent | Methanol/Water or Ethanol | Protic solvents are generally good for salt formation and crystallization. |

| Temperature | Initial heating to 60-70 °C, then slow cooling | Promotes the formation of well-defined crystals and thermodynamic equilibrium. |

| Expected Yield | 30-45% (for one enantiomer) | Theoretical maximum is 50%; practical yields are often lower. |

| Expected d.e. | >95% after one or two crystallizations | Recrystallization is a powerful tool for enhancing purity. |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the high enantioselectivity of enzymes to differentiate between two enantiomers in a racemic mixture. For the resolution of amines, lipases are commonly employed to catalyze the enantioselective acylation of the amine.[3]

Causality Behind Experimental Choices

The choice of enzyme is paramount. Lipases, such as Candida antarctica lipase B (CALB), are widely used due to their broad substrate scope, high enantioselectivity, and commercial availability (often in immobilized form, which simplifies work-up).[4][5] The acylating agent is another key variable; activated esters like vinyl acetate are often used as they generate a non-reactive byproduct (acetaldehyde). The reaction is typically conducted in a non-polar organic solvent to maintain the enzyme's activity.

Protocol 4.1: Lipase-Catalyzed Acylation

-

Reaction Setup: To a solution of racemic this compound in a suitable organic solvent (e.g., tert-butyl methyl ether (MTBE) or hexane), add an acylating agent (e.g., vinyl acetate, 1.5-2.0 equivalents).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is CALB immobilized on acrylic resin) to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction time.

-

Reaction Monitoring: The reaction is gently agitated (e.g., on an orbital shaker) at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by chiral HPLC or GC by taking small aliquots from the reaction mixture. The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the unreacted amine in high enantiomeric excess.

-

Work-up and Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the acylated product and the unreacted amine is separated by column chromatography.

-

Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the free amine.

Data Summary

| Parameter | Condition | Rationale |

| Enzyme | Candida antarctica Lipase B (e.g., Novozym 435) | High enantioselectivity for a broad range of amines and esters.[4] |

| Acylating Agent | Vinyl Acetate | Irreversible acyl donor, leading to high conversions. |

| Solvent | tert-Butyl Methyl Ether (MTBE) | A common solvent for enzymatic reactions that maintains enzyme activity. |

| Temperature | 30-40 °C | A good balance between reaction rate and enzyme stability. |

| Expected Conversion | ~50% | Optimal for achieving high enantiomeric excess for both the product and the remaining starting material. |

| Expected e.e. | >98% for both enantiomers | Lipases can exhibit excellent enantioselectivity. |

Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[4] Supercritical fluid chromatography (SFC) is often preferred over high-performance liquid chromatography (HPLC) for preparative separations due to its higher efficiency and reduced solvent consumption.[7]

Causality Behind Experimental Choices

The selection of the CSP is the most critical factor for a successful chiral separation.[8] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most widely used due to their broad applicability.[9] For amines, it is often necessary to add a basic modifier to the mobile phase (e.g., diethylamine) to improve peak shape. Since the target molecule lacks a strong chromophore, derivatization with a UV-active tag (e.g., p-toluenesulfonyl chloride) may be necessary for sensitive UV detection.[10]

Protocol 5.1: Chiral SFC Method Development

-

Column Screening: A screening of several polysaccharide-based CSPs (e.g., Chiralpak AD-H, AS-H, IC) is the first step.

-

Mobile Phase Optimization: A typical mobile phase for chiral SFC consists of supercritical CO₂ and a polar co-solvent (e.g., methanol, ethanol, or isopropanol). A small amount of a basic additive (e.g., 0.1% diethylamine) is usually added to the co-solvent. A gradient elution of the co-solvent is often used for initial screening.

-

Parameter Optimization: Once a promising CSP and mobile phase are identified, further optimization of the flow rate, backpressure, and temperature can be performed to improve the resolution and reduce the analysis time.

-

Derivatization for HPLC/UV Analysis (if necessary): To a solution of the amine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the derivatizing agent (e.g., p-toluenesulfonyl chloride). The reaction is typically fast at room temperature. The resulting sulfonamide can be readily analyzed by chiral HPLC with UV detection.

Data Summary

| Parameter | Condition | Rationale |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, AS-H) | Broad enantioselectivity for a wide range of compounds.[9] |

| Mobile Phase (SFC) | CO₂ / Methanol with 0.1% Diethylamine | A common mobile phase system for the chiral separation of basic compounds. |

| Detection | UV (after derivatization) or Mass Spectrometry (MS) | MS detection avoids the need for derivatization. |

| Derivatizing Agent | p-Toluenesulfonyl Chloride (for HPLC-UV) | Introduces a strong chromophore for sensitive UV detection.[10] |

| Expected Resolution | > 1.5 | A resolution of 1.5 indicates baseline separation. |

Comparative Analysis and Conclusion

The choice of resolution method depends on several factors, including the scale of the synthesis, the required enantiomeric purity, and the available resources.

-

Diastereomeric salt resolution is often the most cost-effective and scalable method, making it suitable for large-scale production. However, it can be time-consuming to develop and may not be applicable to all compounds.

-

Enzymatic kinetic resolution can provide very high enantioselectivity and is often more environmentally friendly than classical resolution. The main drawback is that the theoretical maximum yield for a single enantiomer is 50%.

-

Chiral chromatography is an excellent analytical tool and is also used for preparative separations, especially at smaller scales. While highly effective, it can be expensive, particularly for large-scale applications.

A comprehensive strategy for the chiral resolution of this compound may involve using chiral chromatography as an analytical tool to assess the success of diastereomeric salt or enzymatic resolutions. For laboratory-scale synthesis, any of the three methods can be viable, while for process development and scale-up, diastereomeric salt resolution is often the preferred approach.

Diagrams

Overall Workflow

Caption: Overall workflow from racemic synthesis to enantiopure products.

Diastereomeric Salt Resolution Workflow

Caption: Workflow for diastereomeric salt resolution.

Enzymatic Kinetic Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution.

References

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF - ResearchGate. Available at: [Link]

-

(3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate - MySkinRecipes. Available at: [Link]

-

Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades - ResearchGate. Available at: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available at: [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - American Chemical Society. Available at: [Link]

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Available at: [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. Available at: [Link]

-

Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH. Available at: [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). Available at: [Link]

- WO1995033749A1 - A process for the preparation and separation of diastereomeric salts of folinic acid - Google Patents.

-

Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - RSC Publishing. Available at: [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available at: [Link]

-

Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. Available at: [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. Available at: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

-

SFC for chiral separations in bioanalysis - PubMed. Available at: [Link]

-

Chiral resolution of dl-leucine via salifying tartaric acid derivatives - RSC Publishing. Available at: [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. Available at: [Link]

-

Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - MDPI. Available at: [Link]

Sources

- 1. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a valuable fluorinated piperidine building block used in drug discovery and medicinal chemistry. Due to the limited availability of public, peer-reviewed spectral data, this document emphasizes the principles, standard protocols, and expert interpretation required to perform a robust structural characterization. By synthesizing information from foundational spectroscopic principles and partial data for the (3S,4R)-isomer, this guide serves as an essential resource for researchers, enabling them to acquire, analyze, and validate the structure of this and similar molecules using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: The Structural Challenge

This compound is a chiral synthetic building block whose utility is critically dependent on its precise three-dimensional structure. The presence of two stereocenters at the C3 and C4 positions gives rise to four possible stereoisomers. The fluorine atom, in particular, significantly influences the piperidine ring's conformation, often favoring an axial position due to hyperconjugation and electrostatic interactions.[1][2][3] Therefore, unambiguous confirmation of both the chemical structure and the relative stereochemistry is paramount. This guide outlines a multi-technique spectroscopic approach—NMR, MS, and IR—to achieve a complete and confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of this molecule. ¹H NMR provides information on the proton environment and connectivity, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR offers a direct probe into the fluorine's environment.

Expertise & Experience: Why NMR is Critical for Fluorinated Piperidines

For a fluorinated piperidine, NMR is not just for structural confirmation; it is essential for conformational analysis. The magnitude of the coupling constants between protons (³JHH) helps define the dihedral angles and thus the chair conformation of the piperidine ring. Furthermore, the coupling between fluorine and adjacent protons (²JHF and ³JHF) is exquisitely sensitive to the spatial relationship between these nuclei, providing definitive proof of the relative stereochemistry (cis or trans).[1][4]

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with a standardized and carefully executed experimental protocol.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility).[5][6] The choice of solvent is critical, as polarity can influence the ring conformation.[1][2]

-

Internal Standard: Add an appropriate internal standard for referencing. Tetramethylsilane (TMS) is the universal standard for organic solvents (δ = 0.00 ppm for ¹H and ¹³C).[5] For ¹⁹F NMR, an external or internal reference like trifluorotoluene can be used.[7]

-

Instrument Setup: Acquire data on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[8]

-

Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

-

¹³C NMR: Acquire with proton decoupling (e.g., using a DEPTQ pulse sequence to differentiate CH₃, CH₂, CH, and quaternary carbons).

-

¹⁹F NMR: Acquire with proton decoupling to obtain a singlet, or coupled to observe J-couplings with nearby protons.

-

2D NMR: Perform a ¹H-¹H COSY experiment to establish proton-proton correlations and a ¹H-¹³C HSQC experiment to link protons directly to the carbons they are attached to.[9]

-

Data Analysis & Interpretation

While a complete public dataset is unavailable, partial ¹H NMR data for the cis-(3S,4R)-isomer has been reported in a synthesis protocol.[10] We will use this as a basis for a detailed interpretation and predict the corresponding ¹³C spectrum.

Table 1: ¹H NMR Data for tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (Data based on reported values and expert prediction; acquired in CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Assignment | Rationale for Assignment |

| ~4.66 | 1H | d (JHF ≈ 48 Hz) | H4 (CH-F) | The large doublet splitting is characteristic of geminal coupling to fluorine. This proton is significantly deshielded by the adjacent fluorine. |

| ~3.77 | 1H | m | H3 (CH-NH₂) | This proton is adjacent to the amino group. Its multiplicity will be complex due to couplings to H2ax, H2eq, and H4. |

| ~3.55 | 2H | m | H2eq, H6eq | Protons on carbons adjacent to the nitrogen are deshielded. Equatorial protons typically appear downfield of axial protons. |

| ~3.01 | 2H | m | H2ax, H6ax | Axial protons adjacent to the nitrogen. |

| ~1.88 | 2H | m | H5ax, H5eq | Piperidine ring methylene protons, typically found in this region. The multiplicity will be complex. |

| 1.40 | 9H | s | Boc (-C(CH₃)₃) | A characteristic sharp singlet integrating to 9 protons, representing the magnetically equivalent methyl groups of the tert-butyl protector.[11] |

| (Broad) | 2H | br s | -NH₂ | The amine protons are often broad and may not show clear coupling. Their chemical shift is variable and depends on concentration and solvent. |

Table 2: Predicted ¹³C NMR Data

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale for Prediction |

| ~155.0 | Carbonyl (C=O) | The carbamate carbonyl carbon is typically found in this downfield region. |

| ~95.0 (d, ¹JCF ≈ 180 Hz) | C4 (CH-F) | The carbon directly bonded to fluorine is significantly deshielded and will appear as a large doublet due to one-bond coupling with ¹⁹F. |

| ~80.0 | Boc (quaternary C) | The quaternary carbon of the tert-butyl group. |

| ~55.0 (d, ²JCF ≈ 20 Hz) | C3 (CH-NH₂) | This carbon is adjacent to both the amino group and the fluorinated carbon. It will show a smaller doublet coupling to fluorine over two bonds. |

| ~45.0 | C2, C6 | Carbons adjacent to the ring nitrogen. |

| ~30.0 (d, ²JCF ≈ 20 Hz) | C5 | This carbon is also two bonds away from the fluorine and will exhibit coupling. |

| 28.4 | Boc (-CH₃) | The three equivalent methyl carbons of the Boc group consistently appear at this chemical shift. |

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. Furthermore, the fragmentation pattern provides a structural fingerprint that can confirm the presence of key functional groups like the Boc-protecting group.

Expertise & Experience: Characteristic Fragmentation of Boc-Amines

Boc-protected amines are well-known to exhibit characteristic fragmentation patterns under electrospray ionization (ESI).[12][13] The most common losses are:

-

Loss of isobutylene (56 Da): A McLafferty-type rearrangement results in the loss of C₄H₈.[14]

-

Loss of the entire Boc group (100 Da): Cleavage of the C-O bond results in the loss of the C₅H₉O₂ fragment.

-

Loss of tert-butanol (74 Da): This can also be observed.

Observing these specific neutral losses is a strong validation of the structure. The use of soft ionization techniques like ESI is crucial to observe the parent molecular ion, as harder techniques can cause complete fragmentation of the Boc group in the source.[15]

Experimental Protocol

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Acquire data in positive ion mode. The expected molecular formula is C₁₀H₁₉FN₂O₂ (Monoisotopic Mass: 218.14 Da). The primary ion observed should be the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Data & Interpretation

Table 3: Predicted Ions in ESI-MS

| m/z Value | Ion Formula | Description |

| 219.15 | [C₁₀H₂₀FN₂O₂]⁺ | Protonated molecular ion, [M+H]⁺. This is the primary confirmation of the molecular weight. |

| 241.13 | [C₁₀H₁₉FN₂NaO₂]⁺ | Sodiated adduct, [M+Na]⁺. Often observed alongside the protonated molecule. |

| 163.10 | [C₆H₁₂FN₂O]⁺ | [M+H - 56]⁺. Corresponds to the characteristic loss of isobutylene from the Boc group. |

| 119.09 | [C₅H₁₂FN₂]⁺ | [M+H - 100]⁺. Corresponds to the loss of the entire Boc group, leaving the protonated piperidine core. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Expertise & Experience: Identifying the Carbamate

The carbamate group (N-COO-R) is the most prominent feature in the IR spectrum. It is characterized by a very strong and sharp carbonyl (C=O) stretching absorption. For secondary carbamates (like the one in the piperidine ring), this peak typically appears between 1730 and 1690 cm⁻¹.[16][17] Additionally, the N-H stretch of the primary amine and the C-F stretch provide further diagnostic value.

Experimental Protocol

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Data & Interpretation

Table 4: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | A medium intensity, often broad peak (or two separate peaks) corresponding to the symmetric and asymmetric stretching of the amine N-H bonds. |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³) | Stretching vibrations from the piperidine ring and the tert-butyl group. |

| ~1700 | C=O Stretch | Carbamate | A very strong, sharp absorption characteristic of the carbamate carbonyl group. This is a key diagnostic peak.[18] |

| ~1600 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine. |

| 1250 - 1150 | C-O Stretch | Carbamate | Strong stretching vibration from the C-O bond of the carbamate ester. |

| 1100 - 1000 | C-F Stretch | Alkyl Fluoride | A strong absorption indicating the presence of the carbon-fluorine bond. |

Visualizations: Connecting Data to Structure

Diagrams are essential for visualizing the relationships between spectroscopic data and the molecular structure.

Caption: Integrated workflow for spectroscopic characterization.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The structural and stereochemical integrity of this compound is best confirmed through a coordinated application of NMR, MS, and IR spectroscopy. NMR spectroscopy provides the most detailed information, defining the carbon-hydrogen framework and the relative stereochemistry through coupling constants. Mass spectrometry validates the molecular formula and confirms the presence of the Boc protecting group through its characteristic fragmentation. Finally, IR spectroscopy offers rapid verification of essential functional groups. Together, these techniques form a robust, self-validating system that provides the high level of confidence required for drug development and synthetic chemistry applications.

References

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

-

Dhahagani, K., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

-

Gelis, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

- Kaur, N., et al. (2018).

-

American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]

-

Mondal, R., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available at: [Link]

-

Mondal, R., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]

-

Reddit User Discussion. (2023). I knew about the MS fragmentation pattern with Boc protected amines... r/OrganicChemistry. Available at: [Link]

-

ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

-

Organomation. (2024). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Reddit User Discussion. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

- Perez-Rigo, E., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.

-

Lapek, J. D., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

-

PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Available at: [Link]

-

Smith, M. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]

- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

Crystal structure of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

An In-Depth Technical Guide to the Crystal Structure Determination of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Abstract

This compound is a chiral piperidine derivative of significant interest in medicinal chemistry, serving as a versatile building block for novel therapeutics.[1][2] The precise three-dimensional arrangement of its substituents is critical for understanding its interaction with biological targets and for guiding structure-activity relationship (SAR) studies. To date, a public-domain crystal structure for this compound has not been reported. This guide, therefore, provides a comprehensive, field-proven methodology for researchers and drug development professionals to determine its single-crystal X-ray structure. We will detail the necessary steps from stereocontrolled synthesis and strategic crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and data interpretation. While this document outlines a procedural pathway, the structural data presented herein is illustrative and based on established principles and data from analogous fluorinated piperidine structures.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery